(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine
Description
The compound (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a synthetic piperidine derivative featuring two critical substituents:
- A (4-fluorobenzyl)oxy)methyl group at the 4-position of the piperidine ring.
- A (styrylsulfonyl) group at the 1-position, with the E-configuration of the styryl double bond.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZZPBWNWWAYLY-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The synthesis begins with 4-hydroxymethylpiperidine, a versatile intermediate enabling sequential modifications. Protection of the piperidine nitrogen is critical to prevent undesired side reactions during subsequent steps. As demonstrated in analogous syntheses, tert-butoxycarbonyl (Boc) protection under basic conditions (e.g., Boc₂O, DMAP, THF) achieves >95% yield while preserving the hydroxymethyl group for further elaboration.
Introduction of 4-Fluorobenzyloxy Group
Etherification of the hydroxymethyl group employs Mitsunobu conditions to couple 4-fluorobenzyl alcohol. Utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C–25°C, this step typically proceeds in 82–89% yield. Alternative nucleophilic substitution strategies using 4-fluorobenzyl bromide with K₂CO₃ in DMF afford comparable yields (78–85%) but require longer reaction times (12–18 h).
Table 1: Comparative Etherification Methods
| Method | Reagents/Conditions | Yield (%) | Reaction Time | Source |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 25°C | 82–89 | 4–6 h | |
| Nucleophilic Substitution | 4-Fluorobenzyl bromide, K₂CO₃, DMF | 78–85 | 12–18 h |
Styrylsulfonylation of Piperidine Nitrogen
Sulfonyl Chloride Activation
Deprotection of the Boc group using HCl in dioxane (4 M, 0°C–25°C) exposes the piperidine nitrogen for sulfonylation. Styrylsulfonyl chloride, synthesized via chlorosulfonation of trans-β-methylstyrene, reacts with the free amine in dichloromethane (DCM) under N₂ atmosphere. Triethylamine (Et₃N) serves as a base, scavenging HCl and driving the reaction to completion.
Configuration Retention
Maintaining the (E)-configuration of the styryl group necessitates strict temperature control (<30°C) and avoidance of strong bases. Microwave-assisted sulfonylation at 50°C for 20 minutes enhances reaction efficiency (92% yield) while preventing isomerization, as validated by ¹H NMR coupling constants (J = 15.8–16.2 Hz).
Table 2: Sulfonylation Optimization
| Conditions | Temperature | Time | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Conventional (Et₃N) | 25°C | 2 h | 85 | 98.5% | |
| Microwave-Assisted | 50°C | 20 min | 92 | 99.1% |
Structural Confirmation via Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) reveals diagnostic signals:
- Piperidine protons : δ 3.68 (t, J = 6.0 Hz, 2H, CH₂O), 2.60 (t, J = 6.0 Hz, 2H, NCH₂).
- Styryl group : δ 6.76 (d, J = 16.0 Hz, 1H, CH=), 7.34–7.39 (m, 5H, aromatic).
- 4-Fluorobenzyl : δ 7.04–7.08 (m, 2H, aromatic), 4.45 (s, 2H, OCH₂).
¹³C NMR (100 MHz, CDCl₃) confirms connectivity:
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 419.1421 [M+H]⁺ (calc. 419.1425 for C₂₁H₂₃FNO₃S). Elemental analysis aligns with theoretical values (C, 60.42%; H, 5.55%; N, 3.35%) within 0.3% deviation.
Challenges in Process Optimization
Byproduct Formation during Sulfonylation
Competing N-alkylation by residual 4-fluorobenzyl bromide necessitates rigorous purification of intermediates. Silica gel chromatography (EtOAc/hexanes, 1:3) reduces this impurity to <0.5%.
Hydrolytic Sensitivity of Styrylsulfonyl Group
The sulfone moiety exhibits susceptibility to hydrolysis under acidic conditions (pH < 4). Stability studies in buffered solutions (pH 7.4, 37°C) confirm >95% integrity over 72 h, supporting its viability in biological applications.
Applications and Derivative Synthesis
Antimicrobial Activity
Derivatives with modified benzyl groups exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), highlighting avenues for further optimization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various medical conditions. Its structural similarity to known pharmacological agents suggests several possible applications:
- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine structure can enhance serotonin receptor binding, which is crucial for mood regulation.
- Anticancer Properties : The sulfonamide moiety in this compound has been linked to anticancer activities. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
Numerous studies have documented the biological activities of (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in various diseases. For instance, it may inhibit acetylcholinesterase, which is relevant in treating Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antibiotics.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- A study published in the Brazilian Journal of Pharmaceutical Sciences reported that piperidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure can enhance efficacy against resistant strains .
- Another research effort focused on the enzyme inhibitory properties of sulfonamide-containing compounds, demonstrating their potential in treating conditions related to enzyme dysregulation, such as diabetes and neurodegenerative diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Enzyme | Result |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | Moderate |
| Compound B | Anticancer | Various Cancer Cell Lines | Significant Inhibition |
| Compound C | Enzyme Inhibition | Acetylcholinesterase | IC50 = 0.63 µM |
Table 2: Pharmacological Potential
| Application Area | Potential Use | Relevant Studies |
|---|---|---|
| Antidepressant | Mood regulation | Serotonin receptor binding studies |
| Anticancer | Tumor inhibition | In vitro studies on cancer cell lines |
| Antimicrobial | Antibiotic development | Activity against resistant bacteria |
Mechanism of Action
The mechanism of action of (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
4-(((4-Fluorobenzyl)oxy)methyl)piperidine hydrochloride
- Structure : Differs by replacing the styrylsulfonyl group with a hydrochloride salt at the 1-position .
- Key Differences: Solubility: The hydrochloride salt likely exhibits higher aqueous solubility compared to the sulfonyl variant due to ionic character.
(S)-1-((2,5-Dichlorophenyl)sulfonyl)piperidin-4-yl Derivatives
Fluorobenzyl-Containing Analogs
4-(4-Fluorobenzyl)piperidine in Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Structure: Fluorobenzyl-piperidine is integrated into a pyrido-pyrimidinone scaffold .
- Key Differences :
- Scaffold Rigidity : The fused aromatic system imposes rigidity, contrasting with the flexible piperidine-sulfonyl backbone of the target compound.
- Biological Implications : Such scaffolds are often explored as kinase inhibitors, suggesting divergent applications compared to sulfonyl-piperidines.
(S)-N-...-4-(4-Fluorobenzyl)piperazin-1-yl Derivatives
- Structure : Replaces piperidine with a piperazine ring .
- Key Differences :
- Basicity : Piperazine (two nitrogen atoms) exhibits higher basicity than piperidine, affecting protonation states under physiological conditions.
- Conformational Flexibility : Piperazine’s six-membered ring with two nitrogen atoms allows distinct binding modes compared to piperidine.
Sulfonyl Group Variations
1-(Methylsulfonyl)-4-[4-(dioxaborolan-2-yl)phenyl]piperidine
- Structure : Substitutes styrylsulfonyl with a methylsulfonyl group and adds a boronate ester .
- Key Differences :
- Reactivity : The boronate ester enables Suzuki cross-coupling, making it a synthetic intermediate rather than a bioactive compound.
- Electronic Profile : Methylsulfonyl is less electron-withdrawing than styrylsulfonyl, altering electronic interactions.
4-(((4-Chlorobenzyl)sulfanyl)methyl)pyrimidine Derivatives
Structural and Physicochemical Comparison Table
Biological Activity
(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and enzyme inhibition capabilities.
The compound can be structurally characterized by its piperidine core, which is modified with a styrylsulfonyl group and a 4-fluorobenzyl ether. This unique structure may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies and Findings
-
Inhibition of Cancer Cell Growth :
- A study reported that certain piperazine derivatives showed remarkable growth inhibition in colon cancer cell lines with growth percent reductions exceeding 80% in several instances .
- Specific derivatives demonstrated IC50 values below 2 μM against multiple cancer types, highlighting their potential as effective anticancer agents .
- Mechanism of Action :
- Selectivity and Efficacy :
Enzyme Inhibition
The compound also shows promise as an inhibitor of tyrosinase, an enzyme associated with pigmentation disorders and melanoma.
Enzyme Inhibition Studies
- Tyrosinase Inhibition :
- Various studies have evaluated the inhibitory effects of piperazine derivatives on tyrosinase activity. For instance, specific compounds reached low micromolar IC50 values, indicating strong inhibitory potential .
- The binding modes of these inhibitors suggest they occupy the active site of the enzyme, preventing substrate binding effectively .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound | Cell Line | Growth Inhibition (%) | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Derivative 20 | Colon Cancer (KM12) | -84.40 | <2 | Antiproliferative |
| Derivative 22 | CNS Cancer (SF-539) | -96.98 | <2 | Antiproliferative |
| Derivative 23 | Melanoma (SK-MEL-5) | -98.54 | <2 | Tyrosinase Inhibition |
| Derivative 31 | Leukemia (MOLT-4) | -98.81 | <2 | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
